Esomeprazol potásico

Descripción general

Descripción

Esomeprazol Potasio es un inhibidor de la bomba de protones utilizado principalmente para reducir la secreción de ácido gástrico. Es la forma de sal de potasio de Esomeprazol, que es el S-isómero de Omeprazol. Este compuesto se utiliza ampliamente en el tratamiento de la enfermedad por reflujo gastroesofágico, la enfermedad ulcerosa péptica y el síndrome de Zollinger-Ellison. El Esomeprazol Potasio funciona inhibiendo la enzima H+/K±ATPasa en el revestimiento del estómago, lo que reduce la producción de ácido .

Aplicaciones Científicas De Investigación

Esomeprazol Potasio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar los inhibidores de la bomba de protones y sus interacciones con las enzimas.

Biología: Investigado por sus efectos en los procesos celulares relacionados con la secreción de ácido y la inhibición enzimática.

Medicina: Utilizado ampliamente en ensayos clínicos para tratar trastornos relacionados con el ácido y estudiar su farmacocinética y farmacodinamia.

Industria: Empleado en la formulación de productos farmacéuticos para tratar afecciones gastrointestinales

Mecanismo De Acción

Esomeprazol Potasio ejerce sus efectos inhibiendo específicamente la enzima H+/K±ATPasa localizada en las células parietales del revestimiento del estómago. Esta enzima es responsable del paso final en la producción de ácido gástrico. Al unirse irreversiblemente a la enzima, Esomeprazol Potasio reduce eficazmente la secreción de ácido gástrico tanto basal como estimulada. Esta inhibición conduce a una reducción prolongada de la acidez estomacal, proporcionando alivio de las afecciones relacionadas con el ácido .

Compuestos Similares:

Omeprazol: Una mezcla racémica de isómeros S y R, menos específica que Esomeprazol.

Pantoprazol: Otro inhibidor de la bomba de protones con un mecanismo similar pero un perfil farmacocinético diferente.

Lansoprazol: Similar en función, pero difiere en su estructura química y metabolismo.

Rabeprazol: Conocido por su rápida aparición de acción en comparación con otros inhibidores de la bomba de protones

Singularidad de Esomeprazol Potasio: Esomeprazol Potasio es único debido a su inhibición específica de la enzima H+/K±ATPasa y su configuración S-isómero, que proporciona propiedades farmacocinéticas mejoradas en comparación con su contraparte racémica, Omeprazol. Esto da como resultado una supresión ácida más efectiva y sostenida .

Safety and Hazards

Omeprazole is generally safe but can cause several side effects including headache, nausea, vomiting, diarrhea, stomach pain, gas, constipation, and fever . Potassium is generally safe for most people when taken in amounts naturally found in foods. But if too much is taken, it may cause stomach upset, diarrhea, and vomiting .

Direcciones Futuras

Research is ongoing into the long-term effects of proton pump inhibitors like omeprazole, particularly relating to kidney disease, bone fractures, and magnesium levels . For potassium, research is being conducted on the impact of potassium intake on health, particularly in relation to cardiovascular disease .

: Omeprazole : Potassium : Synthesis of Omeprazole : Potassium : Potassium and Health

Análisis Bioquímico

Biochemical Properties

Esomeprazole potassium plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. In the acidic compartment of parietal cells, esomeprazole potassium is protonated and converted into the active achivalsulfenamide . This active sulfenamide forms one or more covalent disulfenamide bonds with the proton pump hydrogen-potassium adenosetriphosphatase (H+/K+ATPase), thereby inhibiting its activity .

Cellular Effects

Esomeprazole potassium has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the secretion of hydrochloric acid from gastric parietal cells . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of esomeprazole potassium involves its conversion into an active achivalsulfenamide in the acidic environment of parietal cells . This active form then forms covalent disulfenamide bonds with the proton pump H+/K+ATPase, inhibiting its activity . This inhibition results in a decrease in the amount of gastric acid produced .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of esomeprazole potassium change over time. The pharmacokinetics of esomeprazole potassium are time and dose-dependent . There is a good correlation between the area under the curve (AUC) and the effect for esomeprazole potassium . These data suggest an increased acid inhibitory effect of esomeprazole potassium compared to omeprazole .

Dosage Effects in Animal Models

The effects of esomeprazole potassium vary with different dosages in animal models. The mean inhibition values of the pentagastrin-stimulated peak acid output on day 1 for 5, 10, and 20 mg of esomeprazole were 15%, 29%, and 46%, respectively . The corresponding day 5 values were 28%, 62%, and 90% .

Metabolic Pathways

Esomeprazole potassium is involved in metabolic pathways that interact with enzymes or cofactors. It suppresses the secretion of hydrochloric acid from gastric parietal cells via inhibition of the H+/K+ ATPase enzyme .

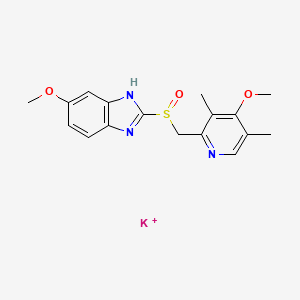

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Esomeprazol Potasio implica varios pasos, comenzando con la preparación de los compuestos intermedios. Un método común incluye la reacción de 5-metoxi-2-[(4-metoxi-3,5-dimetilpiridin-2-il)metilsulfinil]-1H-bencimidazol con hidróxido de potasio. La reacción se lleva a cabo típicamente en un medio acuoso a una temperatura controlada para asegurar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial de Esomeprazol Potasio implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso incluye disolver Esomeprazol en agua, agregar un solvente benigno y calentar la solución. Luego se agrega una sal de potasio inorgánica para inducir la salificación, seguida de cristalización y filtración para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Esomeprazol Potasio experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Las reacciones de reducción son menos comunes, pero se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en presencia de nucleófilos fuertes

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en un medio alcohólico.

Sustitución: Nucleófilos fuertes como el metóxido de sodio en metanol.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos, mientras que las reacciones de sustitución pueden dar lugar a varios derivados de benzimidazol sustituidos .

Comparación Con Compuestos Similares

Omeprazole: A racemic mixture of S- and R-isomers, less specific than Esomeprazole.

Pantoprazole: Another proton pump inhibitor with a similar mechanism but different pharmacokinetic profile.

Lansoprazole: Similar in function but differs in its chemical structure and metabolism.

Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors

Uniqueness of Esomeprazole Potassium: Esomeprazole Potassium is unique due to its specific inhibition of the H+/K±ATPase enzyme and its S-isomer configuration, which provides improved pharmacokinetic properties over its racemic counterpart, Omeprazole. This results in more effective and sustained acid suppression .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (s)-Omeprazole potassium can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate", "Potassium hydroxide", "Methanol", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Methylation of methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate with chloromethyl methyl ether in methanol to form methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate methyl ester", "Step 2: Saponification of the methyl ester with potassium hydroxide in methanol to form the corresponding carboxylic acid", "Step 3: Cyclization of the carboxylic acid with sodium hydroxide in water to form 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole", "Step 4: Resolution of the racemic mixture of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole by reacting with (S)-(-)-mandelic acid in methanol to form the (s)-enantiomer", "Step 5: Formation of the potassium salt by reacting the (s)-enantiomer with potassium hydroxide in methanol and water", "Step 6: Purification of the final product by recrystallization from methanol using sodium bicarbonate and hydrochloric acid as the washing and acidifying agents respectively" ] } | |

Número CAS |

161796-84-5 |

Fórmula molecular |

C17H18KN3O3S |

Peso molecular |

383.5 g/mol |

Nombre IUPAC |

potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |

Clave InChI |

FOFFPEFVSRGLOZ-JIDHJSLPSA-N |

SMILES isomérico |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

| 161796-84-5 | |

Pictogramas |

Irritant |

Sinónimos |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

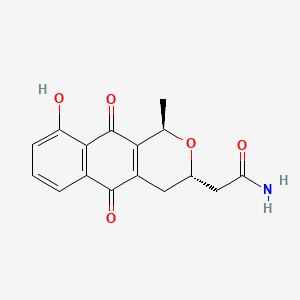

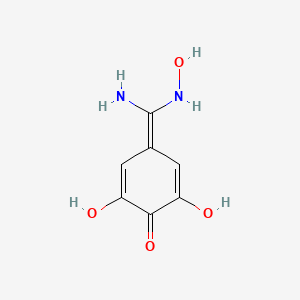

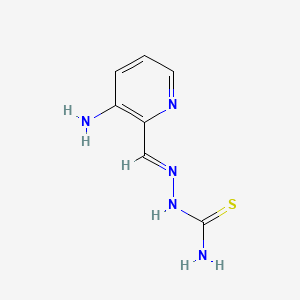

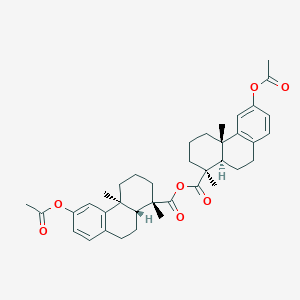

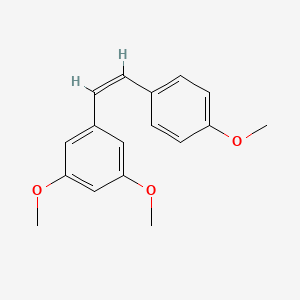

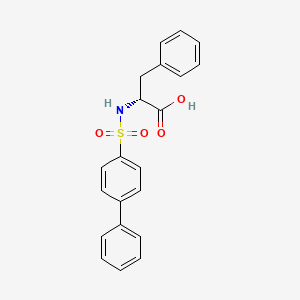

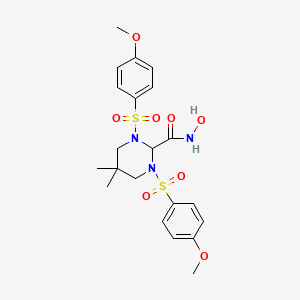

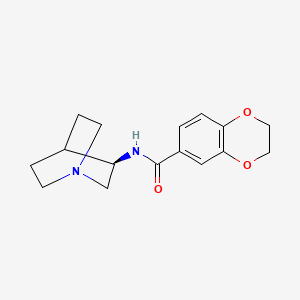

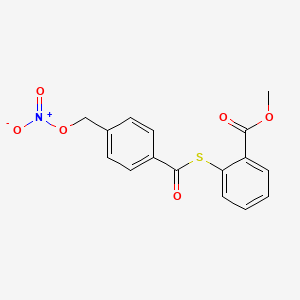

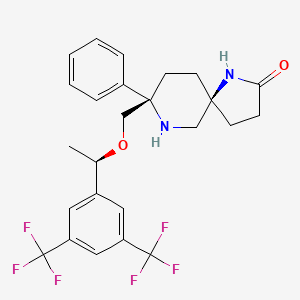

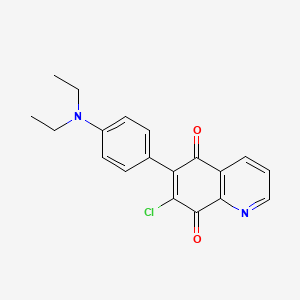

Feasible Synthetic Routes

Q1: How does (S)-omeprazole potassium enhance optical purity during synthesis?

A: Research demonstrates that optical purity of (S)-omeprazole potassium, synthesized via enantioselective oxidation of pyrmetazole using (1R)-(−)-10-camphorsulfonyloxaziridine, can be significantly improved. [] This enhancement is achieved through a carefully designed reslurrying process using methanol as the solvent. [] This process effectively removes impurities and enriches the final product with the desired (S)-enantiomer.

Q2: What are the structural characteristics of (S)-omeprazole potassium?

A: (S)-Omeprazole potassium is a specific crystalline form of the (S)-enantiomer of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt. [, , ] This new crystalline form exhibits distinct properties compared to other forms of omeprazole.

Q3: What innovative methods exist for synthesizing (S)-omeprazole potassium?

A: Novel synthesis methods have been developed for preparing (S)-omeprazole potassium. One approach focuses on utilizing inexpensive and readily available starting materials, such as water and common organic solvents. [] This method also employs a cost-effective magnesium source to produce a specific hydrated form of (S)-omeprazole. [] Furthermore, the process utilizes a simple and efficient enantioselective oxidation to ensure high optical purity of the final compound. []

Q4: Are there alternative salt forms of (S)-omeprazole, and how are they prepared?

A: Yes, besides the potassium salt, there's (S)-omeprazole magnesium dihydrate. [] A specific method involves dissolving (S)-omeprazole potassium in dimethylformamide and reacting it with magnesium chloride hexahydrate. [] The resulting mixture undergoes extraction to isolate the salts, followed by precipitation of crystalline (S)-omeprazole magnesium dihydrate using an antisolvent like acetone, methyl isobutyl ketone, ethyl acetate, or methyl tert-butyl ether. []

Q5: What is the significance of developing a new crystalline form of (S)-omeprazole potassium?

A: The development of a new crystalline form of (S)-omeprazole potassium is significant due to its potential to offer improved pharmaceutical properties compared to existing forms. [] These improvements may include enhanced solubility, stability, bioavailability, and processability, ultimately leading to a more effective and convenient medication for patients.

Q6: What are the applications of (S)-omeprazole potassium in pharmaceutical preparations?

A: (S)-Omeprazole potassium, being an effective inhibitor of gastric acid secretion, holds promise in treating various gastrointestinal disorders. [] Its incorporation into pharmaceutical formulations enables the development of medications targeting conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)